molecular formula C14H23NO B1437564 N-(2-Ethoxyphenyl)-N-hexylamine CAS No. 1040078-30-5

N-(2-Ethoxyphenyl)-N-hexylamine

Cat. No.: B1437564
CAS No.: 1040078-30-5
M. Wt: 221.34 g/mol
InChI Key: CXHNMXGMQQUYCF-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-N-hexylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hexylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyphenyl)-N-hexylamine typically involves the reaction of 2-ethoxyaniline with hexylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amine bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyphenyl)-N-hexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-Ethoxyphenyl)-N-hexylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-N-hexylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    N-(2-Methoxyphenyl)-N-hexylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-Ethoxyphenyl)-N-butylamine: Similar structure but with a butylamine chain instead of a hexylamine chain.

Uniqueness: N-(2-Ethoxyphenyl)-N-hexylamine is unique due to the presence of both the ethoxy group and the hexylamine chain, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, reactivity, and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-ethoxy-N-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-3-5-6-9-12-15-13-10-7-8-11-14(13)16-4-2/h7-8,10-11,15H,3-6,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHNMXGMQQUYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC=CC=C1OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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